Fmoc-Lys (biotin-PEG4)-OH

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C42H59N5O11S |

|---|---|

Peso molecular |

842.0 g/mol |

Nombre IUPAC |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[3-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]hexanoic acid |

InChI |

InChI=1S/C42H59N5O11S/c48-37(15-6-5-14-36-39-35(28-59-36)45-41(52)47-39)44-18-20-55-22-24-57-26-25-56-23-21-54-19-16-38(49)43-17-8-7-13-34(40(50)51)46-42(53)58-27-33-31-11-3-1-9-29(31)30-10-2-4-12-32(30)33/h1-4,9-12,33-36,39H,5-8,13-28H2,(H,43,49)(H,44,48)(H,46,53)(H,50,51)(H2,45,47,52) |

Clave InChI |

PNYHBAKBBQCIDX-UHFFFAOYSA-N |

SMILES canónico |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2 |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-Lys(biotin-PEG4)-OH for Researchers and Drug Development Professionals

Introduction

Fmoc-Lys(biotin-PEG4)-OH is a specialized amino acid derivative meticulously designed for applications in peptide synthesis and bioconjugation. This guide provides a comprehensive overview of its chemical properties, core applications, and detailed experimental protocols for its use. The molecule integrates three key functional components: a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a lysine backbone, and a biotin moiety linked via a polyethylene glycol (PEG) spacer. This unique structure makes it an invaluable tool for introducing a biotin label into synthetic peptides, enabling a wide range of biochemical and diagnostic applications.

The Fmoc group serves as a temporary protecting group for the alpha-amino group of lysine, which can be selectively removed under mild basic conditions, a cornerstone of solid-phase peptide synthesis (SPPS). The lysine residue provides the peptide backbone linkage. The biotin-PEG4 side chain allows for the highly specific and strong interaction with streptavidin and its analogues, facilitating affinity purification, immobilization, and detection of biotinylated peptides. The hydrophilic PEG4 spacer enhances the solubility of the resulting peptide and reduces steric hindrance, thereby improving the accessibility of the biotin tag for binding.[1][2] Beyond peptide labeling, Fmoc-Lys(biotin-PEG4)-OH also finds utility as a versatile linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3][4]

Chemical Properties and Data

Fmoc-Lys(biotin-PEG4)-OH is a white to off-white solid powder. Its key chemical and physical properties are summarized in the tables below for easy reference.

| Property | Value |

| Chemical Name | (2S)-27-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5,21-dioxo-1-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-9,12,15,18-tetraoxa-6,22-diazaoctacosan-28-oic acid[1] |

| Synonyms | Fmoc-N-Lys-(PEG4-biotin)-OH-(acid), Fmoc-PEG-biotin acid[5][6] |

| Molecular Formula | C₄₂H₅₉N₅O₁₁S |

| Molecular Weight | 842.01 g/mol [7] |

| CAS Number | 1334172-64-3 |

| Appearance | White to off-white solid powder[8] |

| Purity | Typically ≥95% (HPLC)[1] |

| Solubility | Soluble in water due to the hydrophilic PEG4 spacer.[6] For peptide synthesis, it is soluble in organic solvents like N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dimethyl sulfoxide (DMSO). Solubility in DMF can be enhanced with the addition of a base such as Diisopropylethylamine (DIPEA).[9][10] A 0.1 M solution in NMP can be prepared with heating to 40°C.[9] |

| Storage Conditions | For long-term storage, it is recommended to store the powder at -20°C in a tightly sealed container, protected from light and moisture.[11][12] For short-term storage, 2-8°C is acceptable.[11] Before use, the container should be allowed to warm to room temperature to prevent moisture condensation.[1] Stock solutions can be prepared in dry solvents and stored at -20°C for several days.[13] |

Core Applications

The primary applications of Fmoc-Lys(biotin-PEG4)-OH stem from its ability to incorporate a biotin-PEG linker into a peptide sequence during solid-phase peptide synthesis.

-

Biotinylation of Peptides: The most common application is the synthesis of biotin-labeled peptides. These peptides are widely used in various biological assays, including:

-

Affinity Purification: Biotinylated peptides can be used to isolate and purify binding partners from complex biological mixtures using streptavidin-coated resins.

-

Immunoassays: They serve as capture or detection reagents in enzyme-linked immunosorbent assays (ELISAs) and other immunoassays.

-

Cellular Imaging and Localization Studies: When conjugated with a fluorescently labeled streptavidin, biotinylated peptides can be used to visualize and track their localization within cells.

-

Pull-Down Assays: To identify and study protein-protein interactions.[1]

-

-

PROTAC Synthesis: Fmoc-Lys(biotin-PEG4)-OH can be utilized as a linker in the synthesis of PROTACs.[3][4] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. In this context, the biotin moiety can be used as a handle for purification or detection of the PROTAC molecule.

Experimental Protocols

The following sections provide detailed methodologies for the incorporation of Fmoc-Lys(biotin-PEG4)-OH into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis.

Resin Preparation and Swelling

-

Resin Selection: Choose a suitable solid support based on the desired C-terminal functionality of the peptide (e.g., Rink amide resin for a C-terminal amide or Wang resin for a C-terminal carboxylic acid).[3]

-

Resin Swelling: Place the desired amount of resin in a reaction vessel. Add a suitable solvent, such as DMF, to swell the resin for at least 30 minutes.[8]

Fmoc Deprotection

This step removes the Fmoc protecting group from the N-terminus of the growing peptide chain, preparing it for the coupling of the next amino acid.

-

Deprotection Solution: Prepare a 20% (v/v) solution of piperidine in DMF.[8]

-

Deprotection Reaction:

-

Drain the swelling solvent from the resin.

-

Add the 20% piperidine/DMF solution to the resin (approximately 10 mL per gram of resin).

-

Agitate the mixture for 5-10 minutes.

-

Drain the deprotection solution.

-

Repeat the treatment with fresh 20% piperidine/DMF for another 5-10 minutes to ensure complete deprotection.[8]

-

-

Washing: Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[8]

Coupling of Fmoc-Lys(biotin-PEG4)-OH

This protocol describes the activation and coupling of Fmoc-Lys(biotin-PEG4)-OH to the deprotected N-terminus of the peptide-resin.

-

Activation Solution Preparation:

-

Dissolve Fmoc-Lys(biotin-PEG4)-OH (typically 2-4 equivalents relative to the resin loading) in DMF. If solubility is an issue, a small amount of DMSO can be added.[10]

-

Add a coupling reagent, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (e.g., 1.9 equivalents), and a base, such as DIPEA (e.g., 4 equivalents), to the amino acid solution.[14] Other common coupling reagents include HATU and TBTU.

-

Pre-activate the mixture by stirring for a few minutes at room temperature.[14]

-

-

Coupling Reaction:

-

Add the activated Fmoc-Lys(biotin-PEG4)-OH solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature. The coupling time may need to be extended for difficult sequences.[15]

-

-

Washing: After the coupling reaction, drain the solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[8]

-

Monitoring Coupling Completion (Optional but Recommended):

-

Perform a Kaiser test on a small sample of the resin beads. A negative result (yellow beads) indicates the absence of free primary amines and successful coupling. A positive result (blue beads) indicates incomplete coupling, and the coupling step should be repeated.[16]

-

Peptide Chain Elongation

Repeat the Fmoc deprotection (Section 3.2) and coupling (Section 3.3 with the next desired Fmoc-amino acid) steps until the desired peptide sequence is assembled.

Final Fmoc Deprotection

After the last amino acid has been coupled, perform a final Fmoc deprotection as described in Section 3.2.

Cleavage from Resin and Side-Chain Deprotection

This final step cleaves the synthesized peptide from the solid support and removes the permanent side-chain protecting groups.

-

Resin Preparation: Wash the peptide-resin with dichloromethane (DCM) and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.[7]

-

Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the amino acid composition of the peptide. A standard and widely used cocktail is Reagent K, which consists of trifluoroacetic acid (TFA), water, phenol, thioanisole, and 1,2-ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5. For many peptides, a simpler mixture of TFA/water/triisopropylsilane (TIS) (95:2.5:2.5) is sufficient.[4][7]

-

Cleavage Reaction:

-

Peptide Precipitation and Isolation:

-

Filter the resin and collect the TFA filtrate.

-

Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.[8]

-

Collect the precipitated peptide by centrifugation or filtration.

-

Wash the peptide pellet with cold diethyl ether to remove scavengers and residual TFA.[8]

-

Dry the crude peptide under vacuum.

-

Visualizations

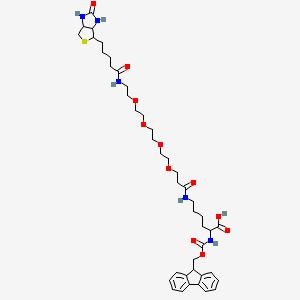

Molecular Structure of Fmoc-Lys(biotin-PEG4)-OH

Caption: Functional components of Fmoc-Lys(biotin-PEG4)-OH.

Workflow for Solid-Phase Peptide Synthesis (SPPS)

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Logical Relationship in PROTAC Synthesis

Caption: Logical workflow for utilizing Fmoc-Lys(biotin-PEG4)-OH in PROTAC synthesis.

References

- 1. peptide.com [peptide.com]

- 2. benchchem.com [benchchem.com]

- 3. chem.uci.edu [chem.uci.edu]

- 4. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. peptide.com [peptide.com]

- 10. reddit.com [reddit.com]

- 11. benchchem.com [benchchem.com]

- 12. Fmoc-Lys (biotin-PEG4)-OH, 1334172-64-3 | BroadPharm [broadpharm.com]

- 13. vectorlabs.com [vectorlabs.com]

- 14. benchchem.com [benchchem.com]

- 15. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 16. benchchem.com [benchchem.com]

An In-depth Technical Guide to Fmoc-Lys(biotin-PEG4)-OH: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key applications of Fmoc-Lys(biotin-PEG4)-OH. Detailed experimental protocols for its use in solid-phase peptide synthesis (SPPS) and subsequent affinity purification are provided, along with graphical representations of these workflows.

Core Concepts: Structure and Properties

Fmoc-Lys(biotin-PEG4)-OH is a lysine derivative strategically designed for the incorporation of a biotin label into synthetic peptides and other molecules. Its structure features three key components:

-

Fmoc (Fluorenylmethyloxycarbonyl) Group: A base-labile protecting group on the α-amino group of lysine, enabling its use in standard Fmoc-based solid-phase peptide synthesis.[1]

-

Biotin: A high-affinity ligand for streptavidin and avidin, facilitating robust purification, immobilization, and detection of the labeled molecule.[1]

-

PEG4 (Polyethylene Glycol) Spacer: A four-unit polyethylene glycol linker that enhances solubility, reduces steric hindrance, and improves the accessibility of the biotin moiety for binding to streptavidin.[1]

The strategic placement of the biotin-PEG4 moiety on the ε-amino group of the lysine side chain allows for the site-specific incorporation of the biotin label within a peptide sequence.

Physicochemical Properties

The following table summarizes the key physicochemical properties of Fmoc-Lys(biotin-PEG4)-OH.

| Property | Value | Reference(s) |

| Molecular Formula | C₄₂H₅₉N₅O₁₁S | [2] |

| Molecular Weight | 842.0 g/mol | [2] |

| CAS Number | 1334172-64-3 | [2] |

| Appearance | White to off-white solid | [3] |

| Purity | Typically ≥95% | [1] |

| Solubility | Soluble in DMF and DMSO | [4] |

| Storage Conditions | Store at -20°C for long-term stability | [2] |

Key Applications in Research and Drug Development

Fmoc-Lys(biotin-PEG4)-OH is a versatile tool with broad applications in chemical biology, proteomics, and drug discovery.

-

Peptide Synthesis: It is primarily used to incorporate a biotin tag at a specific site within a peptide sequence during Fmoc-SPPS.[1]

-

Affinity Capture and Purification: Biotinylated peptides can be efficiently captured and purified from complex mixtures using streptavidin-functionalized resins or beads.[1] This is invaluable for isolating synthetic peptides, as well as for pull-down assays to identify protein-peptide interactions.

-

Probe Development: The biotin tag serves as a handle for the development of chemical probes for use in various biological assays, including immunoassays, fluorescence imaging, and surface plasmon resonance (SPR).[1]

-

PROTAC (Proteolysis Targeting Chimera) Technology: This molecule can be used as a biotin-labeled linker in the synthesis of PROTACs, which are bifunctional molecules that induce the degradation of specific target proteins.[3][4]

Experimental Protocols

The following sections provide detailed methodologies for the incorporation of Fmoc-Lys(biotin-PEG4)-OH into a peptide sequence via Fmoc-SPPS and the subsequent affinity purification of the biotinylated peptide.

Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol outlines the manual steps for incorporating Fmoc-Lys(biotin-PEG4)-OH into a peptide chain on a solid support. The process involves iterative cycles of deprotection and coupling.

Materials:

-

Fmoc-protected amino acids

-

Fmoc-Lys(biotin-PEG4)-OH

-

Rink Amide resin (or other suitable solid support)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate for 5 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for an additional 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling:

-

In a separate tube, dissolve the Fmoc-amino acid (or Fmoc-Lys(biotin-PEG4)-OH) (3 equivalents) and HBTU/HATU (2.9 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature.

-

To monitor the coupling reaction, perform a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

-

Wash the resin with DMF (5 times) and DCM (3 times).

-

-

Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional agitation.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

-

Dry the peptide pellet under vacuum.

-

Affinity Purification of Biotinylated Peptide

This protocol describes the purification of the synthesized biotinylated peptide using streptavidin-conjugated magnetic beads.

Materials:

-

Crude biotinylated peptide

-

Streptavidin magnetic beads

-

Binding/Wash Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

-

Elution Buffer (e.g., 0.1 M glycine, pH 2.8, or a solution containing a high concentration of free biotin)

-

Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)

-

Magnetic separation rack

Procedure:

-

Bead Equilibration:

-

Resuspend the streptavidin magnetic beads in the vial.[5]

-

Transfer the desired volume of beads to a microcentrifuge tube.[5]

-

Place the tube on a magnetic rack to pellet the beads and discard the supernatant.[5]

-

Add Binding/Wash Buffer to the beads, vortex briefly, and repeat the magnetic separation and supernatant removal. Repeat this wash step twice.[5]

-

-

Peptide Binding:

-

Dissolve the crude biotinylated peptide in Binding/Wash Buffer.

-

Add the peptide solution to the equilibrated streptavidin beads.

-

Incubate for 30-60 minutes at room temperature with gentle rotation to allow for binding.

-

-

Washing:

-

Place the tube on the magnetic rack and discard the supernatant.

-

Add Binding/Wash Buffer, vortex, and separate the beads again.

-

Repeat the wash step at least three times to remove non-specifically bound impurities.

-

-

Elution:

-

Add the Elution Buffer to the beads and incubate for 5-10 minutes with gentle agitation.

-

Place the tube on the magnetic rack and collect the supernatant containing the purified peptide.

-

Immediately neutralize the eluate by adding Neutralization Buffer if an acidic elution buffer was used.

-

-

Analysis: Analyze the purity of the eluted peptide using methods such as HPLC and mass spectrometry.

Mandatory Visualizations

The following diagrams illustrate the key experimental workflows described in this guide.

References

A Comprehensive Technical Guide to Fmoc-Protected Amino Acids for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the theory and practice of using 9-fluorenylmethyloxycarbonyl (Fmoc)-protected amino acids in solid-phase peptide synthesis (SPPS). It covers the core principles of the Fmoc strategy, detailed experimental protocols for key stages of peptide synthesis, and quantitative data to inform methodological choices.

Introduction to the Fmoc Protecting Group in Peptide Synthesis

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis, a technique that revolutionized the chemical synthesis of peptides.[1] Introduced by Carpino and Han, the Fmoc group offers a mild and efficient method for the temporary protection of the α-amino group of amino acids.[] This protection is crucial to prevent self-polymerization and ensure the sequential addition of amino acids in the desired order.[]

The Fmoc strategy is characterized by its orthogonality, where the base-labile Fmoc group can be selectively removed without affecting the acid-labile protecting groups typically used for the amino acid side chains.[3] This allows for the synthesis of complex peptides with a high degree of purity and yield.[1] Key advantages of the Fmoc approach include:

-

Mild Deprotection Conditions: The Fmoc group is removed with a weak base, typically a solution of piperidine in a polar aprotic solvent, which preserves the integrity of acid-sensitive functionalities on the peptide and the solid support.

-

Orthogonality: The base-lability of the Fmoc group is orthogonal to the acid-labile side-chain protecting groups, enabling selective deprotection and chain elongation.[3]

-

UV Monitoring: The fluorenyl moiety of the Fmoc group has a strong UV absorbance, which can be used for real-time monitoring of the deprotection step.

The Chemistry of Fmoc Protection and Deprotection

The utility of the Fmoc group lies in its unique chemical properties, which allow for its facile introduction and subsequent removal under specific, mild conditions.

Synthesis of Fmoc-Amino Acids

Fmoc-protected amino acids are synthesized by reacting a free amino acid with an Fmoc-donating reagent under basic conditions. The most common reagents are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu). Fmoc-OSu is often preferred due to its greater stability and reduced potential for side reactions.[3]

Mechanism of Fmoc Deprotection

The removal of the Fmoc group is a critical step in the iterative cycle of peptide synthesis and proceeds via a β-elimination mechanism.[] A base, most commonly a secondary amine like piperidine, abstracts the acidic proton on the C9 position of the fluorenyl ring.[3] This leads to the formation of a dibenzofulvene (DBF) intermediate and the release of the free amine as a carbamic acid, which subsequently decarboxylates to yield the deprotected amino group and carbon dioxide. The reactive DBF is trapped by the excess amine in the deprotection solution to form a stable adduct.[3]

Quantitative Data in Fmoc-SPPS

The efficiency of each step in solid-phase peptide synthesis is crucial for the overall yield and purity of the final peptide. The following tables provide a summary of key quantitative data related to Fmoc deprotection and coupling efficiency.

Table 1: Half-lives for Fmoc-Val-OH Deprotection with Various Amine Bases in DMF

| Amine Base | Concentration | Half-life |

| Piperidine | 20% | Seconds |

| Morpholine | 20% | Seconds |

| Diethylamine | 20% | Hours |

| Triethylamine | 20% | Hours |

This table compares the deprotection rates of Fmoc-ValOH with different amine bases, highlighting the rapid kinetics of piperidine and morpholine.[3]

Table 2: Representative Crude Peptide Purity with Different Coupling Reagents

| Coupling Reagent | Peptide 1: GHRP-6 (%) | Peptide 2: 65-74ACP (%) |

| COMU | 90.84 | 79.00 |

| HCTU | 89.15 | 79.57 |

| HATU | 89.01 | 83.63 |

| PyBOP | 78.52 | 70.27 |

| HBTU | 88.23 | Not Reported |

This table, adapted from a comparative study, shows the crude purity of two different peptides synthesized using various common coupling reagents, demonstrating that the choice of reagent can significantly impact the outcome.[4]

Experimental Protocols

The following sections provide detailed methodologies for the key stages of Fmoc-based solid-phase peptide synthesis.

Protocol for the Synthesis of an Fmoc-Amino Acid

This protocol describes a general procedure for the protection of an amino acid with an Fmoc group using Fmoc-OSu.

Materials:

-

Amino Acid (1.0 equivalent)

-

9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) (1.05 equivalents)

-

10% Aqueous Sodium Carbonate Solution or a mixture of Dioxane and Aqueous Sodium Bicarbonate

-

Dioxane or Acetone

-

Dilute Hydrochloric Acid

-

Deionized Water

-

Diethyl Ether

Procedure:

-

Dissolution of Amino Acid: Dissolve the amino acid in the chosen basic solution.

-

Addition of Fmoc-OSu: Slowly add a solution of Fmoc-OSu in dioxane or acetone to the amino acid solution with vigorous stirring at 0-5°C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

-

Work-up: Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu.

-

Acidification: Cool the aqueous layer and acidify to pH 2-3 with dilute hydrochloric acid to precipitate the Fmoc-amino acid.

-

Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Protocol for a Standard Fmoc-SPPS Coupling Cycle

This protocol outlines the iterative steps of deprotection and coupling for elongating the peptide chain on a solid support.

Materials:

-

Fmoc-protected amino acid-loaded resin

-

Deprotection solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)

-

DMF (peptide synthesis grade)

-

Fmoc-amino acid (3-5 equivalents)

-

Coupling reagent (e.g., HATU, HBTU) (3-5 equivalents)

-

Base (e.g., N,N-Diisopropylethylamine - DIEA) (6-10 equivalents)

Procedure:

-

Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.[5]

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine/DMF solution and agitate for 3-5 minutes.

-

Drain the solution.

-

Add a fresh portion of the deprotection solution and agitate for 10-20 minutes.[1]

-

Drain the solution.

-

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.

-

Amino Acid Activation: In a separate vessel, dissolve the Fmoc-amino acid and the coupling reagent in DMF. Add the base (DIEA) and allow the mixture to pre-activate for a few minutes.

-

Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours.[1]

-

Washing: Wash the resin with DMF to remove excess reagents and byproducts.

-

Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.[6]

Protocol for Peptide Cleavage from Wang Resin

This protocol describes the final step of cleaving the synthesized peptide from the solid support and removing the side-chain protecting groups.

Materials:

-

Peptide-loaded Wang resin

-

Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v)[1]

-

Dichloromethane (DCM)

-

Cold diethyl ether

Procedure:

-

Final Fmoc Deprotection: Perform a final Fmoc deprotection as described in the coupling cycle protocol.

-

Resin Washing and Drying: Wash the resin with DMF, followed by DCM, and dry the resin under vacuum.

-

Cleavage:

-

Add the cleavage cocktail to the dried resin in a reaction vessel.

-

Agitate the mixture at room temperature for 1-3 hours.[1]

-

-

Peptide Precipitation:

-

Filter the resin and collect the filtrate containing the peptide.

-

Add the filtrate dropwise to a large volume of cold diethyl ether to precipitate the crude peptide.[7]

-

-

Isolation and Drying:

-

Centrifuge the ether suspension to pellet the precipitated peptide.

-

Decant the ether and wash the peptide pellet with cold ether.

-

Dry the peptide pellet under vacuum.

-

Visualizing Key Processes in Fmoc-SPPS

Diagrams generated using Graphviz provide a clear visual representation of the workflows and mechanisms involved in Fmoc-based peptide synthesis.

References

Role of biotin-PEG linkers in protein research

An In-depth Technical Guide to the Role of Biotin-PEG Linkers in Protein Research

Introduction

In the landscape of modern life sciences and drug development, the ability to specifically label, purify, and target biomolecules is paramount.[1] Biotin-PEG linkers have emerged as indispensable tools, offering a powerful combination of the highly specific and robust biotin-avidin interaction with the advantageous physicochemical properties of polyethylene glycol (PEG).[1] This technical guide provides an in-depth exploration of the core applications of biotin-PEG linkers, tailored for researchers, scientists, and professionals in drug development. We will delve into the fundamental principles, provide detailed experimental methodologies, present quantitative data for comparative analysis, and visualize complex workflows to facilitate a comprehensive understanding of this versatile technology.[1]

Core Concepts: The Synergy of Biotin and PEG

The utility of biotin-PEG linkers stems from the synergistic effect of their two key components.[1][2]

-

Biotin: A small vitamin that exhibits an extraordinarily high affinity for the proteins avidin and streptavidin. This non-covalent interaction is one of the strongest known in nature, with a dissociation constant (Kd) in the femtomolar range (10⁻¹⁵ M), making it a near-irreversible bond ideal for specific and sensitive detection, immobilization, and purification strategies.[1][2][3]

-

Polyethylene Glycol (PEG) Spacer: A hydrophilic and flexible polymer that confers several crucial advantages. It enhances the water solubility of biotinylated molecules, reduces aggregation, and minimizes non-specific binding.[1][4] Furthermore, the PEG linker acts as a flexible spacer arm, minimizing steric hindrance and ensuring that the biotin moiety is accessible for efficient binding to avidin or streptavidin.[2][5]

The general structure consists of a biotin head group, a PEG chain of varying length, and a reactive terminal group (e.g., NHS ester, Maleimide, Amine, Carboxylic acid) for conjugation to proteins, peptides, drugs, or nanoparticles.[3][6]

Key Applications in Protein Research

The unique properties of biotin-PEG linkers have led to their widespread adoption in numerous applications, including targeted drug delivery, protein purification, immunoassays, and surface-based interaction analysis.[7]

Targeted Drug Delivery

Biotin-PEG linkers are instrumental in developing targeted drug delivery systems, enabling the specific delivery of therapeutic payloads to diseased cells, particularly cancer cells that often overexpress biotin receptors.[1][8] This strategy enhances therapeutic efficacy while minimizing off-target toxicity.[1]

Mechanism of Action: The primary mechanism is receptor-mediated endocytosis. The biotin moiety of the conjugate binds to biotin receptors on the cell surface, triggering the internalization of the receptor-ligand complex.[8]

Caption: Receptor-mediated endocytosis of a biotin-PEGylated therapeutic agent.

Applications include:

-

Antibody-Drug Conjugates (ADCs): Biotinylation reagents are used in the conjugation and purification of ADCs, which selectively deliver cytotoxic drugs to cancer cells.[]

-

PROTACs (Proteolysis Targeting Chimeras): Biotin-PEG linkers are used in the synthesis of PROTACs, which are designed to harness the cell's ubiquitin-proteasome system to degrade specific target proteins.[7][10][11]

-

Nanoparticle-based Therapies: Biotin-PEG can be conjugated to nanoparticles or liposomes to facilitate targeted delivery to tumor tissues.[3][6]

The length of the PEG spacer can significantly impact the pharmacokinetic and pharmacodynamic properties of a drug conjugate.

| Molecule | PEG Size (kDa) | Half-life (Native) | Half-life (PEGylated) | Fold Increase |

| G-CSF | 20 | ~3.5 hours | ~15-80 hours | ~4 - 23 |

| Recombinant IL-2 | 20 (branched) | ~10 minutes | >8 hours | >48 |

| Affibody-MMAE Conjugate | 4 | 19.6 min | 49.2 min | 2.5 |

| Affibody-MMAE Conjugate | 10 | 19.6 min | 219.0 min | 11.2 |

| Table adapted from BenchChem data.[2] |

| ADC Target & Payload | PEG Linker Length | In Vitro Cytotoxicity (IC50) | Key Observation |

| HER2-Affibody-MMAE | No PEG | Baseline | Short half-life limits efficacy. |

| HER2-Affibody-MMAE | 4 kDa | 6.5-fold higher than no PEG | Increased half-life improves tumor inhibition. |

| HER2-Affibody-MMAE | 10 kDa | 22.5-fold higher than no PEG | Best therapeutic outcome in vivo. |

| Trastuzumab-DM1 | PEG6 vs. PEG26 | 17-fold higher with PEG26 | Longer PEG spacer significantly reduced in vitro potency. |

| Table adapted from BenchChem data.[2] |

This protocol describes the preparation of drug-loaded, biotin-targeted nanoparticles using an oil-in-water emulsion solvent evaporation method.[8]

-

Organic Phase Preparation: Dissolve PLGA, PLGA-PEG-Biotin, and the desired drug in Dichloromethane (DCM) to form the organic phase. The ratio of PLGA to PLGA-PEG-Biotin can be varied to control the surface biotin density.[8]

-

Aqueous Phase Preparation: Prepare an aqueous solution of polyvinyl alcohol (PVA).

-

Emulsification: Add the organic phase to the aqueous PVA solution and emulsify the mixture using a probe sonicator on ice to form an oil-in-water emulsion.[8]

-

Solvent Evaporation: Stir the emulsion at room temperature overnight to allow for the evaporation of DCM, which results in the formation of solid nanoparticles.[8]

-

Purification: Wash the nanoparticles repeatedly by centrifugation and resuspension in deionized water to remove excess PVA and unencapsulated drug.

-

Characterization: Analyze the nanoparticles for size, surface charge, drug loading efficiency, and biotin conjugation.

Protein Purification and Immobilization

The high-affinity interaction between biotin and streptavidin/avidin is widely exploited for the purification of biotinylated proteins and their complexes using affinity chromatography.[1] Biotin-PEG linkers facilitate this process by ensuring efficient binding of the tagged protein to the affinity matrix.[1]

Caption: General workflow for the affinity purification of a biotin-PEGylated protein.[1]

This protocol provides a general workflow for the affinity purification of a protein biotinylated with an NHS-PEG-Biotin linker.[1]

-

Protein Biotinylation: Covalently attach the biotin-PEG linker to the protein of interest (see protocol in the next section). Remove excess, unreacted biotin-PEG linker using a desalting column.

-

Resin Equilibration: Equilibrate streptavidin-agarose beads with a suitable binding buffer (e.g., PBS, pH 7.4).

-

Binding: Incubate the biotinylated protein solution with the equilibrated streptavidin beads (e.g., for 1-2 hours at 4°C with gentle mixing) to allow the biotinylated protein to bind to the resin.

-

Washing: Wash the beads extensively with the binding buffer to remove non-specifically bound proteins. Typically, 5-10 column volumes are used.

-

Elution: Elute the bound protein from the resin. This is challenging due to the strong interaction. Methods include:

-

Competitive Elution: Using a high concentration of free biotin. This is often slow and may not be fully effective.

-

Denaturing Elution: Using harsh conditions like low pH (e.g., 0.1 M glycine, pH 2.8) or denaturants (e.g., SDS-PAGE loading buffer).

-

-

Analysis and Buffer Exchange: Analyze the eluted fractions by SDS-PAGE and Western blotting. If a harsh elution buffer was used, the purified protein may need to be refolded and buffer-exchanged into a suitable storage buffer using dialysis or desalting columns.[1]

Immunoassays and Diagnostics

Biotin-PEG linkers are widely used in various immunoassay formats, such as ELISA (Enzyme-Linked Immunosorbent Assay), to enhance detection sensitivity and specificity.[1] Biotinylating detection antibodies allows for a powerful signal amplification strategy through the use of streptavidin-enzyme conjugates (e.g., streptavidin-HRP).[1][2]

Caption: Signal amplification in ELISA using a biotin-PEGylated detection antibody.

This protocol describes a typical sandwich ELISA for the quantification of an antigen.[2]

-

Coating: Coat a 96-well microplate with a capture antibody specific for the target antigen. Incubate overnight at 4°C.

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature.

-

Sample Incubation: Add standards and samples to the wells and incubate for 2 hours at room temperature to allow the antigen to bind to the capture antibody.

-

Detection Antibody: Wash the plate and add the biotin-PEGylated detection antibody. Incubate for 1-2 hours at room temperature.

-

Streptavidin-Enzyme Conjugate: Wash the plate and add a streptavidin-enzyme conjugate (e.g., Streptavidin-HRP). Incubate for 30-60 minutes at room temperature.

-

Substrate Addition: Wash the plate and add a suitable substrate (e.g., TMB for HRP). A color change will occur.

-

Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader. The signal intensity is proportional to the amount of antigen in the sample.

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for real-time analysis of biomolecular interactions.[12] A common and robust strategy involves immobilizing a biotinylated ligand onto a streptavidin-coated sensor chip.[13][14] The use of a biotin-PEG linker is advantageous as the maleimide group allows for site-specific attachment to cysteine residues, ensuring a homogenous orientation, while the PEG spacer minimizes steric hindrance and improves accessibility for binding.[12]

The choice of biotinylation reagent impacts SPR data quality.

| Biotinylation Reagent | Description | Binding Capacity | Non-Specific Binding | Signal-to-Noise Ratio | Use Case |

| Biotin-PEG4-NHS Ester | Amine-reactive with a hydrophilic 4-unit PEG spacer. | High | Low | High | Ideal for proteins. PEG improves solubility and reduces steric hindrance. |

| NHS-Biotin | Amine-reactive with a short hydrocarbon spacer. | Moderate to High | Moderate | Moderate | A standard, cost-effective option. May have higher non-specific binding. |

| Table adapted from BenchChem data.[13] |

This protocol describes the site-specific biotinylation of a protein containing a free cysteine residue using Biotin-PEG-Maleimide.[12]

-

Protein Preparation: Dissolve the protein to be labeled in a suitable reaction buffer (e.g., PBS, pH 7.0-7.5) to a final concentration of 1-5 mg/mL. If necessary, reduce disulfide bonds with TCEP and remove excess TCEP using a desalting column.[12]

-

Linker Preparation: Immediately before use, dissolve the Biotin-PEG-Maleimide in anhydrous DMF or DMSO to a final concentration of 10 mM.[12]

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the Biotin-PEG-Maleimide stock solution to the protein solution. Gently mix and incubate the reaction at room temperature for 2 hours or at 4°C overnight. Protect the reaction from light.[12]

-

Removal of Excess Linker: Remove unreacted Biotin-PEG-Maleimide by size exclusion chromatography (e.g., a desalting column) or dialysis.

-

Confirmation of Biotinylation: Confirm the success of the biotinylation reaction using methods such as a HABA assay or a streptavidin gel-shift assay on SDS-PAGE.[5]

-

SPR Immobilization: The purified biotinylated protein is now ready for immobilization on a streptavidin-coated SPR sensor chip for interaction analysis.

Caption: Sequential steps of an SPR experiment using a biotinylated ligand.[13]

Conclusion

Biotin-PEG linkers are remarkably versatile and powerful tools that have found widespread application across various disciplines in life science research and drug development.[1] Their unique ability to combine the high-specificity of the biotin-avidin interaction with the beneficial properties of PEG has enabled significant advancements in targeted drug delivery, protein purification, immunoassays, and the study of biomolecular interactions.[1] By understanding the underlying principles, carefully selecting the appropriate linker, and optimizing experimental protocols, researchers can significantly enhance the performance and reliability of their experiments, paving the way for new discoveries and therapeutic innovations.[7]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]

- 4. precisepeg.com [precisepeg.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. High affinity immobilization of proteins using biotin- and GST-based coupling strategies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Fmoc-Lys(biotin-PEG4)-OH for Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Lys(biotin-PEG4)-OH is a versatile chemical tool widely employed in the fields of chemical biology, drug discovery, and proteomics. This lysine derivative is strategically modified with three key functional components: a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amine, a biotin molecule, and a polyethylene glycol (PEG) spacer. This unique combination of features makes it an invaluable building block for the synthesis of biotinylated peptides and as a flexible linker in the construction of Proteolysis Targeting Chimeras (PROTACs).

This technical guide provides a comprehensive overview of Fmoc-Lys(biotin-PEG4)-OH, including its core properties, detailed experimental protocols for its application in solid-phase peptide synthesis (SPPS) and PROTAC assembly, and methods for the purification and analysis of the resulting conjugates.

Core Properties and Structure

Fmoc-Lys(biotin-PEG4)-OH is an Fmoc-protected lysine derivative where the ε-amino group is acylated with a biotin-PEG4 moiety.[1] The Fmoc group provides a base-labile protecting group for the α-amino functionality, making it fully compatible with standard Fmoc-based solid-phase peptide synthesis strategies.[1] The biotin tag serves as a high-affinity handle for interaction with streptavidin, avidin, and their derivatives, enabling a wide range of applications such as affinity purification, immobilization, and detection.[2] The tetra-polyethylene glycol (PEG4) spacer is a hydrophilic linker that enhances the solubility and bioavailability of the resulting peptide or PROTAC, while also providing spatial separation between the biotin tag and the attached molecule to minimize steric hindrance.[1][3]

Chemical Structure:

Physicochemical Properties:

| Property | Value | Reference |

| Molecular Formula | C42H59N5O11S | [3] |

| Molecular Weight | 842.01 g/mol | [3] |

| Appearance | White to off-white solid | [3] |

| Purity | Typically ≥95% | [1] |

| Solubility | Soluble in DMF, DMSO, and NMP | [4] |

| Storage | Store at -20°C, desiccated | [3] |

Applications in Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-Lys(biotin-PEG4)-OH is in the site-specific incorporation of a biotin-PEGylated lysine residue into a synthetic peptide sequence. This is achieved through standard Fmoc-based solid-phase peptide synthesis protocols.

Experimental Protocol: Incorporation of Fmoc-Lys(biotin-PEG4)-OH into a Peptide Sequence

This protocol outlines the manual steps for coupling Fmoc-Lys(biotin-PEG4)-OH to a growing peptide chain on a solid support.

Materials:

-

Peptide synthesis resin (e.g., Rink Amide resin) with the N-terminal Fmoc group removed

-

Fmoc-Lys(biotin-PEG4)-OH

-

Coupling reagent (e.g., HBTU, HATU)

-

Base (e.g., DIPEA, NMM)

-

Solvent (e.g., DMF, NMP)

-

Washing solvent (e.g., DMF, DCM)

-

Deprotection solution (e.g., 20% piperidine in DMF)

Procedure:

-

Resin Preparation: Swell the resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group. Repeat this step once.

-

Washing: Thoroughly wash the resin with DMF (5 times) and DCM (3 times) to remove residual piperidine.

-

Coupling:

-

In a separate vial, dissolve Fmoc-Lys(biotin-PEG4)-OH (3-5 equivalents relative to resin loading) and HBTU (3-5 equivalents) in DMF.[5]

-

Add DIPEA (6-10 equivalents) to the amino acid solution to activate it.[5]

-

Immediately add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

-

Washing: Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

-

Confirmation of Coupling (Optional): Perform a Kaiser test to ensure complete coupling. A negative result (yellow beads) indicates a successful reaction.

-

Chain Elongation: Proceed to the next Fmoc deprotection and coupling cycle for the subsequent amino acid in the sequence.

Quantitative Parameters for Coupling:

| Parameter | Recommended Range |

| Fmoc-Lys(biotin-PEG4)-OH Equivalents | 3 - 5 |

| Coupling Reagent Equivalents (e.g., HBTU) | 3 - 5 |

| Base Equivalents (e.g., DIPEA) | 6 - 10 |

| Coupling Time | 1 - 2 hours |

Workflow for Biotinylated Peptide Synthesis

The following diagram illustrates the general workflow for synthesizing a biotinylated peptide using Fmoc-Lys(biotin-PEG4)-OH.

Caption: Workflow for Solid-Phase Peptide Synthesis of a Biotinylated Peptide.

Applications in PROTAC Synthesis

Fmoc-Lys(biotin-PEG4)-OH can also be utilized as a component of the linker in the synthesis of PROTACs. In this context, the biotin moiety can serve as a handle for purification or as a point of attachment for one of the PROTAC ligands, while the Fmoc-protected amine and the carboxylic acid provide orthogonal handles for conjugation.

Experimental Protocol: Synthesis of a PROTAC using a Biotin-PEG4 Linker

This protocol provides a general strategy for constructing a PROTAC where the biotin-PEG4 moiety is part of the linker. This example assumes the warhead is attached to the carboxylic acid of the lysine and the E3 ligase ligand is attached to the deprotected α-amine.

Materials:

-

Fmoc-Lys(biotin-PEG4)-OH

-

Warhead with a free amine group

-

E3 ligase ligand with a carboxylic acid group

-

Coupling reagents (e.g., HATU, HOBt)

-

Base (e.g., DIPEA)

-

Solvents (e.g., DMF, DCM)

-

Deprotection solution (e.g., 20% piperidine in DMF)

-

Purification supplies (e.g., silica gel, HPLC columns)

Procedure:

-

Coupling of Warhead:

-

Dissolve Fmoc-Lys(biotin-PEG4)-OH, the amine-containing warhead (1.1 equivalents), HATU (1.2 equivalents), and HOBt (1.2 equivalents) in DMF.

-

Add DIPEA (3 equivalents) and stir the reaction at room temperature overnight.

-

Monitor the reaction by LC-MS.

-

Upon completion, perform an aqueous workup and purify the product by flash chromatography.

-

-

Fmoc Deprotection:

-

Dissolve the product from step 1 in 20% piperidine in DMF.

-

Stir at room temperature for 30 minutes.

-

Remove the solvent under reduced pressure to yield the deprotected amine.

-

-

Coupling of E3 Ligase Ligand:

-

In a separate flask, activate the carboxylic acid of the E3 ligase ligand with HATU (1.2 equivalents) and DIPEA (3 equivalents) in DMF for 15 minutes.[6]

-

Add a solution of the deprotected amine from step 2 to the activated E3 ligase ligand.

-

Stir the reaction at room temperature overnight.[7]

-

Monitor the reaction by LC-MS.

-

-

Purification:

-

Perform an aqueous workup and purify the final PROTAC by preparative HPLC.

-

Workflow for PROTAC Synthesis

The following diagram illustrates a representative workflow for the synthesis of a PROTAC utilizing a biotin-PEG4 linker.

Caption: General Workflow for the Synthesis of a PROTAC with a Biotin-PEG4 Linker.

Purification and Analysis of Biotinylated Peptides and PROTACs

Affinity Purification

The biotin tag allows for highly specific purification of the synthesized peptide or PROTAC using streptavidin- or avidin-functionalized resins.

Experimental Protocol: Affinity Purification of a Biotinylated Peptide

-

Resin Equilibration: Wash streptavidin-agarose resin with a binding buffer (e.g., PBS, pH 7.4).

-

Binding: Dissolve the crude biotinylated peptide in the binding buffer and incubate with the equilibrated resin for 1-2 hours at room temperature.[8]

-

Washing: Pellet the resin by centrifugation and wash extensively with the binding buffer to remove non-specifically bound impurities.[8]

-

Elution: Elute the bound peptide using one of the following methods:

-

Low pH: Use a low pH buffer (e.g., 0.1 M glycine-HCl, pH 2.5) and immediately neutralize the eluate.[8]

-

Competitive Elution: Use a buffer containing a high concentration of free biotin (e.g., 5 mM biotin in PBS) at an elevated temperature (e.g., 95°C for 5 minutes).[8]

-

Denaturing Conditions: Use a strong denaturant (e.g., 6 M guanidine-HCl, pH 1.5).[8]

-

Comparison of Elution Methods:

| Elution Method | Advantages | Disadvantages |

| Low pH | Mildly denaturing | May not be sufficient for complete elution; risk of acid-labile peptide degradation |

| Competitive Elution | Recovers peptide in a non-denatured state | Requires heat, which can affect some peptides; requires removal of excess biotin |

| Denaturing Conditions | Highly effective for complete elution | Denatures the peptide; requires removal of the denaturant |

HPLC Purification and Analysis

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for the final purification and purity assessment of synthetic peptides and PROTACs.

Typical HPLC Conditions:

| Parameter | Condition |

| Column | C18 or C4 for peptides and PROTACs |

| Mobile Phase A | 0.1% TFA in water |

| Mobile Phase B | 0.1% TFA in acetonitrile |

| Gradient | A linear gradient of increasing Mobile Phase B (e.g., 5% to 65% over 30 minutes) |

| Detection | UV absorbance at 214 nm and 280 nm |

Mass Spectrometry Analysis

Mass spectrometry (MS) is essential for confirming the identity of the synthesized biotinylated peptide or PROTAC by verifying its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.

Signaling Pathways and Logical Relationships

The primary role of Fmoc-Lys(biotin-PEG4)-OH is as a building block in synthesis. However, the resulting biotinylated molecules can be used to probe various biological pathways. For instance, a biotinylated peptide can be used as a bait to pull down its interacting partners, which can then be identified by mass spectrometry to elucidate signaling pathways. Similarly, a biotinylated PROTAC's mechanism of action involves hijacking the ubiquitin-proteasome system.

PROTAC Mechanism of Action

The following diagram illustrates the general mechanism by which a PROTAC induces the degradation of a target protein.

Caption: The Mechanism of Action for a Proteolysis Targeting Chimera (PROTAC).

Conclusion

Fmoc-Lys(biotin-PEG4)-OH is a powerful and versatile reagent for the synthesis of biotinylated peptides and PROTACs. Its compatibility with standard Fmoc-SPPS, coupled with the beneficial properties of the biotin-PEG4 moiety, makes it an indispensable tool for researchers in academia and industry. This guide has provided an in-depth overview of its properties, applications, and the experimental protocols necessary for its successful implementation in the laboratory. By understanding the principles and methodologies outlined herein, researchers can effectively leverage Fmoc-Lys(biotin-PEG4)-OH to advance their research in drug discovery, proteomics, and beyond.

References

- 1. Fmoc-Lys(biotin-PEG4)-OH, CAS 1334172-64-3 | AxisPharm [axispharm.com]

- 2. Peptide Modifications: Biotinylation for peptide-protein and protein-protein interactions [lifetein.com.cn]

- 3. Fmoc-Lys (biotin-PEG4)-OH, 1334172-64-3 | BroadPharm [broadpharm.com]

- 4. peptide.com [peptide.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

The Pivotal Role of the PEG4 Spacer in Biotinylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Biotinylation, the process of attaching biotin to molecules such as proteins, antibodies, and peptides, is a fundamental technique in biotechnology and drug development. The exceptionally strong and specific interaction between biotin and streptavidin or avidin is leveraged for various applications, including purification, detection, and immobilization of biomolecules.[1][2] A critical component in modern biotinylation reagents is the spacer arm that links biotin to the reactive group. The tetra-polyethylene glycol (PEG4) spacer has become a standard due to the significant advantages it confers, enhancing the performance and reliability of biotinylated molecules in a wide range of applications.[1][3]

Core Functions and Advantages of the PEG4 Spacer

The PEG4 spacer is a hydrophilic and flexible chain composed of four repeating ethylene glycol units.[3][4][5] This structure imparts several beneficial properties that address common challenges in bioconjugation.[1][3]

-

Enhanced Solubility and Reduced Aggregation : A primary advantage of the PEG4 spacer is the increased hydrophilicity it lends to the biotinylation reagent and the resulting conjugate.[3][6][7][8][9][10][11] Many biomolecules and conventional biotinylation reagents are hydrophobic and prone to aggregation in aqueous solutions, which can lead to a loss of biological activity.[3][6][8] The PEG4 spacer mitigates this by improving water solubility, which is crucial for maintaining the stability and function of the biotinylated molecule.[3][12]

-

Minimized Steric Hindrance : The biotin-binding sites of avidin and streptavidin are located deep within the protein structure.[13] A spacer arm is essential to bridge this distance and prevent the conjugated molecule from sterically hindering the biotin-avidin interaction.[2][3][13][14] The defined length of the PEG4 spacer, approximately 29 Å, provides sufficient separation, ensuring that the biotin moiety is readily accessible to the binding pocket.[3]

-

Reduced Non-Specific Binding : The hydrophilic and neutral nature of the PEG spacer creates a hydration shell around the biotinylated molecule.[1] This "shielding" effect minimizes non-specific hydrophobic and ionic interactions with other proteins and surfaces, which is a common cause of high background in assays like ELISA and Western blotting.[1][7][8] This leads to an improved signal-to-noise ratio and more reliable results.[1]

-

Minimized Immunogenicity : Polyethylene glycol is a biocompatible and non-immunogenic polymer.[10] The PEG4 spacer can mask potential immunogenic epitopes on the biotinylated molecule, reducing the likelihood of an adverse immune response.[3] This is particularly important for in-vivo diagnostic and therapeutic applications.[3]

Data Presentation

The selection of an appropriate spacer arm is a critical consideration in designing biotinylation experiments. The following tables summarize key quantitative data for biotinylation reagents featuring a PEG4 spacer.

Table 1: Physicochemical Properties of PEG4-Biotin Reagents

| Property | Value | References |

| Spacer Arm Length | ~29 Å | [3] |

| Molecular Weight (NHS-PEG4-Biotin) | 588.67 g/mol | [3][15][16] |

| Solubility | High in aqueous solutions, DMSO, DMF | [3][5] |

Table 2: Comparative Properties of Biotinylation Spacers

| Feature | PEG4 Spacer | Long-Chain Alkyl Spacer (e.g., LC-Biotin) | Advantage of PEG4 |

| Solubility | High aqueous solubility. | Lower aqueous solubility (hydrophobic). | Improves the solubility of the entire bioconjugate, preventing aggregation.[1] |

| Flexibility | High | Moderate | Allows for better access of biotin to the streptavidin-binding pocket. |

| Non-Specific Binding | Low | Higher | The hydrophilic nature of PEG reduces non-specific interactions.[7] |

| Immunogenicity | Low | Can be immunogenic. | PEG is generally considered non-immunogenic.[3] |

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and the principles of PEG spacers in biotinylation.

Experimental Protocols

Detailed methodologies are crucial for the successful application of PEG4 spacers in biotinylation.

Protocol 1: Protein Biotinylation using NHS-PEG4-Biotin

This protocol describes the labeling of primary amines on a target protein with NHS-PEG4-Biotin.[1]

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

NHS-PEG4-Biotin

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Method for buffer exchange (e.g., dialysis cassettes or desalting columns)

Procedure:

-

Protein Preparation : Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer.[17][18] If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange.[1][17]

-

Prepare NHS-PEG4-Biotin Stock Solution : Immediately before use, equilibrate the NHS-PEG4-Biotin vial to room temperature to prevent moisture condensation.[12][18] Dissolve the NHS-PEG4-Biotin in DMSO or DMF to a concentration of 10-20 mg/mL.[1][3] Do not store the reconstituted reagent as the NHS-ester is moisture-sensitive and will hydrolyze.[12][17]

-

Biotinylation Reaction : Add a 10- to 20-fold molar excess of the NHS-PEG4-Biotin stock solution to the protein solution.[3] The optimal molar ratio may need to be determined empirically, with more dilute protein solutions often requiring a higher molar excess.[12][17][18]

-

Incubation : Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle agitation.[3][12][17][18]

-

Quench Reaction : Add quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any excess NHS-PEG4-Biotin.[3][8] Incubate for 15 minutes at room temperature.[1][3]

-

Purification : Remove excess, non-reacted biotin and quenching buffer by buffer exchange using a desalting column or dialysis.[18][19]

Protocol 2: Quantification of Biotinylation (HABA Assay)

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to estimate the degree of biotin incorporation.[1]

Materials:

-

HABA/Avidin Solution

-

Biotinylated protein sample (purified)

-

Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm

Procedure:

-

Initial Absorbance : Pipette the HABA/Avidin solution into a cuvette and measure the absorbance at 500 nm.[12][13]

-

Add Biotinylated Sample : Add a known volume of the biotinylated protein sample to the HABA/Avidin solution and mix.[12][13] Biotin will displace the HABA from avidin, causing a decrease in absorbance.

-

Final Absorbance : Once the reading stabilizes, measure the absorbance at 500 nm again.[12][13]

-

Calculation : The change in absorbance is proportional to the amount of biotin in the sample.[12] The molar ratio of biotin to protein can be calculated based on the concentrations of biotin and protein in the sample.[12]

References

- 1. benchchem.com [benchchem.com]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - HK [thermofisher.com]

- 11. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 12. assets.fishersci.com [assets.fishersci.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Biotin-PEG4-NHS | C25H40N4O10S | CID 51340980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Biotin PEG4 succinimidyl ester | AAT Bioquest [aatbio.com]

- 17. benchchem.com [benchchem.com]

- 18. proteochem.com [proteochem.com]

- 19. benchchem.com [benchchem.com]

An In-depth Technical Guide to Fmoc Protecting Group Chemistry

Authored for Researchers, Scientists, and Drug Development Professionals

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern organic chemistry, particularly in the realm of solid-phase peptide synthesis (SPPS).[1] Its widespread adoption stems from its unique base-lability, which allows for mild deprotection conditions that are orthogonal to the acid-labile side-chain protecting groups commonly employed.[1][2] This orthogonality is fundamental to the precise, sequential construction of complex peptides.[2][3] This technical guide provides a comprehensive overview of the core principles of Fmoc chemistry, detailed experimental protocols, quantitative data, and strategies to address common challenges.

Core Principles of Fmoc Chemistry

The primary function of the Fmoc group is the temporary protection of a primary or secondary amine, most notably the α-amino group of an amino acid, to prevent unwanted reactions during peptide bond formation.[1][4] The key feature of the Fmoc group is its stability in acidic and neutral conditions, coupled with its rapid cleavage by mild bases.[1][5]

The Fmoc group is typically introduced by reacting an amino acid with N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl) under basic conditions.[1][5] Fmoc-OSu is often preferred due to its greater stability and a lower tendency to form undesired dipeptide byproducts.[1][5] The reaction proceeds via a nucleophilic attack of the amino group on the carbonyl carbon of the Fmoc reagent.[1]

The removal of the Fmoc group is a base-catalyzed β-elimination reaction.[6][7] A secondary amine, most commonly piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF), abstracts the acidic proton on the fluorenyl ring.[7][8] This initiates the collapse of the carbamate, leading to the formation of a dibenzofulvene (DBF) intermediate and the release of the free amine via an unstable carbamic acid, which subsequently decarboxylates.[7] The reactive DBF is scavenged by excess piperidine to form a stable UV-active adduct, which is crucial for reaction monitoring.[6][8]

Fmoc Chemistry in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-SPPS is a cyclical process that enables the stepwise addition of Nα-Fmoc protected amino acids to a growing peptide chain anchored to an insoluble solid support.[9] The synthesis proceeds from the C-terminus to the N-terminus.[9]

A typical Fmoc-SPPS cycle involves four key steps:

-

Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed using a solution of 20% piperidine in DMF.[9][10]

-

Washing: The resin is thoroughly washed with a solvent like DMF to remove the deprotection solution and the dibenzofulvene-piperidine adduct.[1][9]

-

Amino Acid Coupling: The next Nα-Fmoc protected amino acid is activated by a coupling reagent (e.g., HCTU, COMU) and coupled to the newly freed N-terminal amine of the growing peptide chain.[7][11]

-

Washing: The resin is washed again to remove excess reagents and byproducts, making it ready for the next cycle.[1][12]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. chempep.com [chempep.com]

- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 5. total-synthesis.com [total-synthesis.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 11. chem.uci.edu [chem.uci.edu]

- 12. chempep.com [chempep.com]

An In-Depth Technical Guide to Fmoc-Lys(biotin-PEG4)-OH for Researchers and Drug Development Professionals

Introduction: Fmoc-Lys(biotin-PEG4)-OH is a cornerstone chemical tool for researchers and professionals in drug development, particularly in the fields of peptide synthesis and targeted protein degradation. This lysine derivative is engineered with three key functional components: a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group, a biotin molecule, and a polyethylene glycol (PEG) spacer. This unique structure makes it an invaluable reagent for the precise incorporation of a biotin handle into synthetic peptides and other molecules. The Fmoc group ensures compatibility with standard solid-phase peptide synthesis (SPPS) workflows, allowing for the sequential addition of amino acids to a growing peptide chain. The PEG4 spacer enhances solubility and provides spatial separation between the biotin tag and the peptide, which can improve the accessibility of the biotin for binding to avidin or streptavidin. The biotin tag itself is a powerful tool for a wide range of biochemical applications, including affinity purification, immunoassays, and pull-down experiments to study protein-protein interactions. Furthermore, the principles of its application extend to the innovative field of Proteolysis Targeting Chimeras (PROTACs), where biotinylated linkers can be used in the development of these next-generation therapeutics.

Core Data Presentation

The following table summarizes the key quantitative data for Fmoc-Lys(biotin-PEG4)-OH, providing a quick reference for its physical and chemical properties.

| Property | Value |

| Chemical Formula | C42H59N5O11S[1][2] |

| Molecular Weight | 842.0 g/mol [1] |

| CAS Number | 1334172-64-3[1][2] |

| Purity | ≥95% to 98%[1][3] |

| Appearance | Solid powder |

| Solubility | Soluble in DMF and DMSO |

| Storage | Store at -20°C in a sealed, desiccated container. Avoid repeated freeze-thaw cycles.[1][2][3] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involving Fmoc-Lys(biotin-PEG4)-OH.

Protocol 1: Incorporation of Fmoc-Lys(biotin-PEG4)-OH into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the steps for incorporating the biotinylated lysine derivative into a peptide sequence on a solid support.

Materials:

-

Fmoc-protected amino acid resin (e.g., Wang, Rink amide)

-

Fmoc-Lys(biotin-PEG4)-OH

-

Other Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF)

-

Piperidine solution (20% in DMF)

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

-

Cold diethyl ether

Methodology:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF and wash the resin three times with fresh DMF.

-

Add the 20% piperidine in DMF solution to the resin and agitate for 3 minutes.

-

Drain the solution.

-

Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes.

-

Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.

-

-

Coupling of Fmoc-Lys(biotin-PEG4)-OH:

-

Dissolve Fmoc-Lys(biotin-PEG4)-OH (3 equivalents relative to resin loading) and a coupling reagent like HATU (3 equivalents) in a minimal volume of DMF.

-

Add DIPEA (6 equivalents) to the amino acid solution.

-

Stir the mixture for a few minutes to pre-activate the amino acid.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature to ensure complete coupling.

-

Wash the resin with DMF to remove excess reagents.

-

-

Chain Elongation: Repeat the deprotection (Step 2) and coupling (Step 3) steps for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final deprotection step as described in Step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

-

Protocol 2: Affinity Pull-Down Assay Using a Biotinylated Peptide

This protocol describes the use of a peptide synthesized with Fmoc-Lys(biotin-PEG4)-OH to capture interacting proteins from a cell lysate.

Materials:

-

Biotinylated peptide (from Protocol 1)

-

Streptavidin-coated magnetic beads

-

Cell lysate

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

Methodology:

-

Bead Equilibration: Wash the streptavidin-coated magnetic beads three times with the wash buffer.

-

Peptide Immobilization: Incubate the biotinylated peptide with the equilibrated beads for 1 hour at 4°C to allow for capture.

-

Washing: Wash the beads three times with the wash buffer to remove any unbound peptide.

-

Protein Capture: Add the cell lysate to the beads and incubate for 2-4 hours at 4°C to allow for the binding of interacting proteins.

-

Washing: Wash the beads extensively (5-6 times) with the wash buffer to remove non-specific binders.

-

Elution: Elute the protein complexes from the beads by resuspending them in SDS-PAGE sample buffer and heating at 95°C for 5 minutes.

-

Analysis: Separate the eluted proteins by SDS-PAGE and analyze by Western blotting or mass spectrometry.

Mandatory Visualizations

The following diagrams illustrate key workflows and signaling pathways relevant to the application of Fmoc-Lys(biotin-PEG4)-OH.

References

In-Depth Technical Guide: Fmoc-Lys(biotin-PEG4)-OH in Targeted Protein Degradation

This technical guide provides a comprehensive overview of Fmoc-Lys(biotin-PEG4)-OH, a bifunctional linker crucial for the synthesis of Proteolysis Targeting Chimeras (PROTACs). It is intended for researchers, scientists, and drug development professionals working in the field of targeted protein degradation. This document details the molecule's properties, its application in PROTAC synthesis, and the underlying biological mechanisms.

Physicochemical Properties of Fmoc-Lys(biotin-PEG4)-OH

Fmoc-Lys(biotin-PEG4)-OH is a chemically synthesized molecule designed for use in solid-phase peptide synthesis (SPPS) and the construction of complex bioconjugates. The table below summarizes its key quantitative data.

| Property | Value | Reference(s) |

| Molecular Weight | 842.01 g/mol | [1][2] |

| Molecular Formula | C42H59N5O11S | [2] |

| CAS Number | 1334172-64-3 | [2] |

| Appearance | White to off-white solid | N/A |

| Purity | Typically ≥95% | N/A |

| Solubility | Soluble in DMF, DMSO, and water | [3] |

Role in PROTAC-Mediated Targeted Protein Degradation

Fmoc-Lys(biotin-PEG4)-OH serves as a heterobifunctional linker in the synthesis of PROTACs. PROTACs are novel therapeutic agents that leverage the cell's own ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs).[4][5]

A PROTAC molecule consists of three key components:

-

A ligand that binds to the target protein (POI).

-

A ligand that recruits an E3 ubiquitin ligase.

-

A linker that connects the two ligands.[4]

The Fmoc-Lys(biotin-PEG4)-OH molecule provides the linker component. Its structure is designed for sequential and controlled conjugation of the POI and E3 ligase ligands. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group of lysine allows for standard solid-phase peptide synthesis strategies, while the terminal carboxylic acid provides a reactive site for amide bond formation. The biotin moiety can be used for detection, purification, and affinity-based assays, and the polyethylene glycol (PEG4) spacer enhances solubility and provides optimal distance and flexibility for the formation of a stable ternary complex between the POI and the E3 ligase.[6]

Signaling Pathway: The PROTAC Mechanism of Action

The mechanism of action for a PROTAC is a catalytic cycle that results in the degradation of the target protein. The process is initiated by the PROTAC molecule simultaneously binding to both the POI and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the POI, leading to its polyubiquitination. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule is not degraded in this process and can participate in further rounds of degradation.[5][7]

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. AI helps radiologists find breast cancers earlier and faster | Drug Discovery News [drugdiscoverynews.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to Fmoc-Lys(biotin-PEG4)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Lys(biotin-PEG4)-OH is a specialized amino acid derivative crucial for the synthesis of biotinylated peptides and other biomolecules.[1][2] This compound incorporates a biotin molecule linked to the epsilon amino group of lysine through a four-unit polyethylene glycol (PEG4) spacer. The alpha amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, making it fully compatible with standard solid-phase peptide synthesis (SPPS) workflows.[1] The PEG4 linker enhances the solubility and flexibility of the resulting peptide, reduces steric hindrance, and ensures the biotin moiety is readily accessible for binding to streptavidin or avidin.[1][3][4] These characteristics make Fmoc-Lys(biotin-PEG4)-OH an invaluable tool in various applications, including affinity capture, probe development, and the synthesis of PROteolysis TArgeting Chimeras (PROTACs).[1][5][6]

Quantitative Data

The physicochemical properties of Fmoc-Lys(biotin-PEG4)-OH are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| CAS Number | 1334172-64-3 | [1][6][7][8][9] |

| Molecular Formula | C42H59N5O11S | [6][7][8][9] |

| Molecular Weight | ~842.01 g/mol | [6][7][8][9] |

| Exact Mass | 841.3932 u | [7] |

| Purity | ≥95% - 98% | [1][8] |

| Appearance | Solid | [5] |

| Storage Conditions | Long-term at -20°C, short-term at 0-4°C | [7][8] |

| Solubility | Soluble in DMF, DMSO, and water | [10] |